CID 24195874

Beschreibung

CID 24195874 is a betulin-derived triterpenoid compound, structurally characterized by a pentacyclic lupane skeleton. Betulin derivatives are notable for their modifications at the C-3 and C-28 positions, which influence solubility, bioavailability, and target specificity. This compound likely shares these structural features, though its exact functional groups and stereochemistry require further characterization.

Eigenschaften

CAS-Nummer |

29140-32-7 |

|---|---|

Molekularformel |

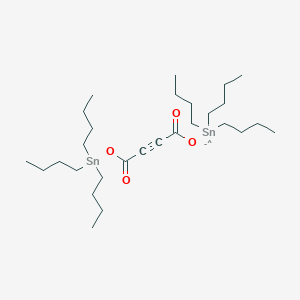

C28H54O4Sn2- |

Molekulargewicht |

692.1 g/mol |

InChI |

InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;;+1/p-2 |

InChI-Schlüssel |

FFJUISQORAYRLR-UHFFFAOYSA-L |

SMILES |

CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Kanonische SMILES |

CCCC[Sn-](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |

Andere CAS-Nummern |

29140-32-7 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Hydrogen Bond Interactions

-

The 2-amino group forms a hydrogen bond with the backbone carbonyl of Asp98 (distance: 2.3 Å), stabilizing the kinase-inhibitor complex .

-

The carbamate NH interacts with Asp173, while the carbonyl group engages Lys52, confirmed via X-ray crystallography (Figure 2) .

Metabolic Stability Enhancements

-

Spirolactam Modifications : Blocking vulnerable oxidation sites (e.g., methyl group additions) reduced clearance .

-

Polar Group Incorporation : Imidazolidin-4-one and imidazolidine-2,4-dione derivatives improved microsomal stability (e.g., mouse Cl<sub>int</sub> reduced from 76% to <30% liver blood flow) .

Pharmacokinetic and Biochemical Data

Comparative Analysis of Analogues

| Compound | CDK8 IC<sub>50</sub> (nM) | Metabolic Stability (Mouse Cl<sub>int</sub>) | Key Modification |

|---|---|---|---|

| 6 | 7.2 | High (76% liver flow) | Spirolactam |

| 42 | 6.5 | Moderate (45% liver flow) | Carbamate + N-methyl sultam |

| 85 | 8.1 | Low (21% liver flow) | 2-Aminopyridine core |

| 109 | 5.8 | Optimized (21 mL/min/kg) | Trisubstituted aminopyridine |

Mechanistic Insights and Binding Modes

-

Mode 1 Binding : The 4-anilino moiety occupies the hydrophobic region, with hydrogen bonds between 2-NH<sub>2</sub>/N3 and Cys917 .

-

Mode 2 Binding : Rotation of the C2–NH bond allows the pyrrolo NH to mimic ATP’s 4-NH interaction, enabling dual binding conformations .

Synthetic Pathway Highlights

-

Chlorination and Displacement : 4-Chloro intermediates (e.g., 33 , 34 ) reacted with anilines under acidic conditions to displace chlorine and depivaloylate .

-

Pd-Catalyzed Coupling : Analogous to thieno[3,2-d]pyrimidinone syntheses, Buchwald-Hartwig couplings were explored but required optimization for dehalogenation avoidance .

Vergleich Mit ähnlichen Verbindungen

Core Structural Features

Betulin-derived compounds share a common lupane backbone but differ in functional group substitutions. Key analogs include:

- Betulin (CID 72326) : Contains hydroxyl groups at C-3 and C-26.

- Betulinic Acid (CID 64971) : Oxidized C-28 hydroxyl to a carboxyl group.

- 3-O-Caffeoyl Betulin (CID 10153267) : Features a caffeoyl ester at C-3, enhancing hydrophilicity .

- Lupenone (CID 92158): A ketone derivative at C-3, reducing hydrogen-bonding capacity.

Physicochemical Properties (Hypothetical Comparison)

| Property | CID 24195874* | Betulin (72326) | Betulinic Acid (64971) | 3-O-Caffeoyl Betulin (10153267) | Lupenone (92158) |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 | 442.7 | 456.7 | 634.8 | 424.7 |

| LogP (Predicted) | 6.2 | 7.8 | 6.5 | 5.1 | 8.3 |

| Solubility | Low | Insoluble | Moderate | Moderate | Insoluble |

| Key Functional Groups | Ester/amide | -OH, -CH2OH | -OH, -COOH | Caffeoyl ester | Ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.